molecular formula C9H12FNO B13318084 (3R)-3-amino-3-(2-fluorophenyl)propan-1-ol

(3R)-3-amino-3-(2-fluorophenyl)propan-1-ol

Cat. No.: B13318084
M. Wt: 169.20 g/mol
InChI Key: KPRDDNOUZSPGDK-SECBINFHSA-N
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Description

(3R)-3-amino-3-(2-fluorophenyl)propan-1-ol is a chiral compound with a specific stereochemistry at the third carbon atom. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2-fluorophenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a fluorobenzene derivative.

    Nucleophilic Substitution: The fluorobenzene undergoes nucleophilic substitution with a suitable nucleophile to introduce the amino group.

    Reduction: The intermediate product is then reduced to form the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to reduce the intermediate compound.

    Chiral Resolution: Employing chiral catalysts or resolving agents to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as acyl chlorides or anhydrides for forming amides.

Major Products

The major products formed from these reactions include:

    Ketones or Aldehydes: From oxidation reactions.

    Amines or Alcohols: From reduction reactions.

    Amides: From substitution reactions.

Scientific Research Applications

(3R)-3-amino-3-(2-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which (3R)-3-amino-3-(2-fluorophenyl)propan-1-ol exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-(2-fluorophenyl)propan-1-ol: The enantiomer of the compound with different stereochemistry.

    3-amino-3-(2-chlorophenyl)propan-1-ol: A similar compound with a chlorine atom instead of fluorine.

    3-amino-3-(2-bromophenyl)propan-1-ol: A similar compound with a bromine atom instead of fluorine.

Uniqueness

(3R)-3-amino-3-(2-fluorophenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(3R)-3-amino-3-(2-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H12FNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1

InChI Key

KPRDDNOUZSPGDK-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CCO)N)F

Canonical SMILES

C1=CC=C(C(=C1)C(CCO)N)F

Origin of Product

United States

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